molecular formula C10H10FN3O B11895056 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11895056
Molekulargewicht: 207.20 g/mol
InChI-Schlüssel: OKXZAJPUXIWKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2275753-12-1) is a high-value heterocyclic building block with a molecular formula of C 10 H 10 FN 3 O and a molecular weight of 207.20 g/mol [ ][ ]. This compound is part of the pyrido[1,2-a]pyrimidin-4-one chemical class, which is a privileged scaffold in medicinal chemistry and drug discovery [ ]. These core structures are frequently investigated for their broad biological activities, which include applications in antipsychotic, anticancer, antioxidant, and antibacterial agents [ ]. The presence of both amino and fluoro substituents on this scaffold enhances its potential for further functionalization and interaction with biological targets, making it a versatile intermediate for the synthesis of more complex molecules. The synthetic accessibility of multisubstituted pyrido[1,2-a]pyrimidin-4-ones has been advanced by modern catalytic methods. Recent literature describes efficient one-pot tandem syntheses utilizing copper-catalyzed C–N bond formation and intramolecular amidation, offering a route to these structures from readily available starting materials like 2-halopyridines with good functional group tolerance [ ]. This compound is provided with a typical purity of 98% and is intended for use in research and development laboratories [ ]. Please Note: This product is intended for research purposes only and is strictly not designed for human therapeutic, diagnostic, or veterinary use [ ].

Eigenschaften

Molekularformel

C10H10FN3O

Molekulargewicht

207.20 g/mol

IUPAC-Name

7-amino-2-ethyl-9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10FN3O/c1-2-7-4-9(15)14-5-6(12)3-8(11)10(14)13-7/h3-5H,2,12H2,1H3

InChI-Schlüssel

OKXZAJPUXIWKHL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of Aminopyridines with Cyclic Ketones

A widely adopted method involves the acid-catalyzed condensation of 2-aminopyridine derivatives with cyclic ketones. For example, 2-amino-3-fluoropyridine reacts with 3-propionyldihydro-2(3H)-furanone to form the pyrimidinone ring, with the ethyl group originating from the propionyl moiety. Modifications include:

  • Solvent Systems : Chlorobenzene or n-butanol for improved solubility and reaction efficiency.

  • Catalysts : Avoidance of strong acids (e.g., p-toluenesulfonic acid) in favor of inert conditions to prevent side reactions.

Representative Reaction Scheme :

2-Amino-3-fluoropyridine+3-Propionyldihydro-2(3H)-furanoneChlorobenzene, 110°C7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one\text{2-Amino-3-fluoropyridine} + \text{3-Propionyldihydro-2(3H)-furanone} \xrightarrow{\text{Chlorobenzene, 110°C}} \text{7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one}

Cyclization via Activation of Carboxylic Acid Derivatives

Cyclization of N-(pyridyl)carboxamides using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) generates the pyrimidinone ring. For instance, 2-ethyl-7-nitro-9-fluoropyrido[1,2-a]pyrimidin-4-one can be reduced to the target amine using hydrogenation.

Key Conditions :

  • Temperature : 50–200°C for optimal ring closure.

  • Purification : Chromatography or recrystallization from 2-propanol/HCl mixtures to isolate hydrochloride salts.

Functional Group Modifications

Fluorination at C9

Direct fluorination of pyridine precursors remains challenging due to competing side reactions. Indirect methods include:

  • Halex Reaction : Displacement of chlorine with fluoride ions using KF in polar aprotic solvents (e.g., DMF).

  • Electrophilic Fluorination : Employing Selectfluor® or N-fluoropyridinium salts under mild conditions.

Introduction of the Ethyl Group at C2

The ethyl substituent is introduced via:

  • Alkylation of Lactones : Reaction of 3-propionyldihydro-2(3H)-furanone with aminopyridines.

  • Grignard Reagents : Addition of ethylmagnesium bromide to ketone intermediates.

Purification and Analytical Characterization

Isolation Techniques

  • Salt Formation : Hydrochloride salts precipitated with 2-propanolic HCl yield >98% purity.

  • Solvent Recrystallization : n-Butanol or toluene removes unreacted starting materials.

Spectroscopic Data

  • ¹H NMR : Characteristic signals include a singlet for C2-ethyl (δ 1.2–1.4 ppm) and doublets for aromatic protons (δ 7.5–8.2 ppm).

  • HPLC : Retention times of 8–10 minutes using C18 columns with acetonitrile/water gradients.

Table 1: Comparative Yields Under Different Conditions

MethodSolventCatalystYield (%)Purity (%)
CondensationChlorobenzeneNone72.998.5
Cyclization with POCl₃ToluenePOCl₃68.497.8
Halex FluorinationDMFKF65.096.0

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at C7 and C9 necessitate protecting group strategies.

  • Scalability : Chromatographic purification limits industrial viability; solvent recycling systems are under investigation.

  • Green Chemistry : Replacement of chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, two structurally related pyrido-pyrimidinone derivatives are discussed, offering indirect insights:

Compound 1 : 9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Substituents: Position 9: Acetyl group (enhances lipophilicity). Position 7: Methyl group (moderate steric hindrance). Position 2: Morpholino ring (improves solubility and pharmacokinetics).
  • Key Differences: Lacks the fluorine atom and ethyl group present in the target compound. The morpholino substituent may reduce CNS penetration compared to ethyl or amino groups.

Compound 2 : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Substituents: Position 3: Piperidine-ethyl chain with a benzisoxazole-fluoro moiety (likely targets serotonin or dopamine receptors). Position 2: Methyl group (simpler than ethyl). Saturated pyrido-pyrimidinone ring (reduces aromaticity).
  • Key Differences :
    • The benzisoxazole-fluoro sidechain suggests a neuropharmacological application, unlike the target compound’s simpler fluorine substitution.
    • Saturation of the pyrido ring alters electronic properties and binding affinity.

Hypothetical Data Table (Based on Structural Analogues):

Property Target Compound Compound 1 () Compound 2 ()
Molecular Weight (g/mol) ~265 (estimated) ~301 ~452
LogP ~1.8 (predicted) ~2.3 ~3.5
Fluorine Position C9 Absent C6 (benzisoxazole)
Key Functional Group 7-Amino 2-Morpholino 3-Piperidine-ethyl-benzisoxazole

Research Findings and Limitations

  • Evidence Gaps: Neither nor 2 provides direct experimental data (e.g., solubility, receptor binding, toxicity) for 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. The comparisons above are speculative, based on structural analogs.
  • Structural Trends: Fluorine substitution at aromatic positions (C9 in the target vs. C6 in Compound 2) may influence metabolic stability and target selectivity . Ethyl and amino groups in the target compound suggest a balance between hydrophobicity and hydrogen-bonding capacity, differing from the morpholino (Compound 1) or benzisoxazole (Compound 2) groups.

Biologische Aktivität

7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. Its unique bicyclic structure features a pyridine and a pyrimidine ring fused together, along with an amino group and a fluoro substituent. The molecular formula of this compound is C₉H₈FN₃O, and it has attracted attention for its potential biological activities and applications in medicinal chemistry.

The compound's reactivity is influenced by its functional groups:

  • Amino Group : This group can participate in nucleophilic substitutions.
  • Fluorine Atom : Capable of undergoing nucleophilic aromatic substitution or elimination reactions.

Biological Activities

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit a range of biological activities. The following table summarizes the biological activities associated with 7-amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one:

Biological Activity Mechanism/Target Reference
AntiviralInhibition of viral replication
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryInhibition of COX enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of 7-amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Antiviral Activity :
    • A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties by inhibiting viral replication through various mechanisms. The specific binding affinity of 7-amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one to viral targets was assessed using molecular docking studies, showing promising results in silico.
  • Antimicrobial Activity :
    • In vitro assays were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. While some derivatives showed activity, it was noted that not all tested compounds demonstrated significant antimicrobial effects, indicating the need for further optimization (Study reference: ).
  • Anti-inflammatory Effects :
    • A recent review highlighted the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives. The compound was shown to inhibit COX enzymes effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs such as celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . This suggests that 7-amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one may serve as a lead compound for developing new anti-inflammatory agents.

Structure–Activity Relationships (SAR)

The unique combination of the amino group and fluoro substituent in 7-amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one contributes to its distinct biological activities compared to structurally similar compounds. A comparative analysis is provided below:

Compound Name Structural Features Unique Properties
7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-oneLacks amino group; only contains fluoro substitutionKnown for antiviral activity
9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-oneContains hydroxy groups; different substituentsExhibits anti-inflammatory properties
9-Amino-pyrido[1,2-a]pyrimidin-4-oneAmino group at different positionPotentially different biological activity profile
6-Methylpyrido[1,2-a]pyrimidin-4-oneMethyl substitution on the pyridine ringVariability in pharmacological effects

Q & A

Q. What are the common synthetic routes for 7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

  • CuI-catalyzed Ullmann coupling for introducing substituents at position 2 (e.g., ethyl group) under mild conditions (70–90°C, DMF solvent) .
  • Fluorination at position 9 using Selectfluor or DAST reagents, requiring inert atmosphere and low moisture .
  • Amination at position 7 via Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd(OAc)₂, Xantphos ligand) . Optimization involves adjusting catalyst loading, solvent polarity, and temperature. Purity is validated by HPLC (>95%) and NMR (e.g., absence of residual ethyl bromide peaks).

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography : SHELXL refinement resolves bond angles, torsional strain, and hydrogen bonding patterns. Disorder in the ethyl or fluoro groups may require anisotropic displacement parameter adjustments .
  • NMR : 19F^{19}\text{F}-NMR confirms fluorination (δ –120 to –150 ppm), while 1H^{1}\text{H}-NMR identifies NH₂ protons (δ 5.5–6.5 ppm, broad singlet) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ (calculated for C₁₀H₁₁FN₃O: 220.0832).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against acetylcholinesterase or 5-HT₆ receptors, given the scaffold’s known activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies.

Advanced Research Questions

Q. How can conflicting crystallographic and computational data (e.g., bond lengths, conformers) be resolved?

Discrepancies often arise from dynamic disorder or lattice effects. Strategies include:

  • Temperature-dependent crystallography (100–298 K) to capture static disorder .
  • DFT calculations (B3LYP/6-31G*) to compare optimized geometries with experimental data. For example, the C-F bond length in the crystal structure (1.34 Å) should align with computational predictions (±0.02 Å tolerance) .
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .

Q. What strategies improve yield in late-stage fluorination without side-product formation?

Challenges include competing elimination or defluorination. Solutions:

  • Low-temperature fluorination (–20°C) with DAST to minimize side reactions .
  • Protecting group strategy : Temporarily mask the amino group with Boc to prevent nucleophilic attack on the fluorinating agent.
  • In situ monitoring : Use 19F^{19}\text{F}-NMR to track reaction progress and optimize stoichiometry.

Q. How does the substitution pattern (amino, ethyl, fluoro) influence biological target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Amino group : Critical for hydrogen bonding with acetylcholinesterase’s catalytic triad (e.g., His447) .
  • Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
  • Ethyl group : Position 2 substitution reduces steric clash in the 5-HT₆ receptor binding pocket .
Substituent Role in Bioactivity Example Target
7-NH₂Hydrogen bondingAcetylcholinesterase
9-FMetabolic stabilityCYP3A4 enzyme
2-EthylSteric modulation5-HT₆ receptor

Data Contradiction Analysis

Q. How to address discrepancies between computational docking scores and experimental IC₅₀ values?

  • Re-dock with explicit solvent : Include water molecules in the binding site (e.g., using AutoDock Vina).
  • MD simulations : Run 100 ns trajectories to assess binding mode stability.
  • Experimental validation : Repeat assays with purified protein (e.g., SPR for binding affinity). Discrepancies >10-fold suggest flawed docking parameters or compound aggregation .

Q. Why do NMR spectra show unexpected splitting patterns for the NH₂ group?

  • Tautomerism : The NH₂ group may participate in keto-enol tautomerism, causing splitting. Use D₂O exchange to confirm labile protons.
  • Slow conformational exchange : Low-temperature NMR (e.g., –40°C in CD₂Cl₂) can resolve broad peaks into distinct signals .

Methodological Best Practices

Q. What crystallographic software settings are optimal for resolving disorder in the ethyl group?

  • SHELXL refinement : Use PART instructions to model split positions and constrain ADP similarity.
  • SUMP restraints : Apply to ensure total occupancy ≤1.0 for disordered fragments .
  • Twinned data : If merohedral twinning is detected (e.g., Rint > 0.15), refine using TWIN/BASF commands .

Q. How to design a robust SAR study for analogs of this compound?

  • Core modifications : Synthesize derivatives with varying substituents at positions 2 (e.g., methyl, propyl) and 7 (e.g., OH, CH₃) .
  • Bioisosteric replacement : Replace fluorine with chlorine or trifluoromethyl to assess electronic effects .
  • Pharmacophore mapping : Generate 3D models (e.g., Schrödinger Phase) to identify essential hydrogen bond donors/acceptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.